molecular formula C11H13BrFNO3S B1406441 1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol CAS No. 1446237-72-4

1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol

Cat. No.: B1406441
CAS No.: 1446237-72-4
M. Wt: 338.2 g/mol
InChI Key: IPJOBNAIBNBTMZ-UHFFFAOYSA-N
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Description

1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol is a chemical compound with the molecular formula C11H13BrFNO3S. This compound is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is further attached to a sulfonyl group and a piperidin-4-ol moiety. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The bromine and fluorine atoms may enhance the compound’s binding affinity to its targets, thereby increasing its potency. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-bromo-4-fluorophenyl)sulfonylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO3S/c12-10-7-9(1-2-11(10)13)18(16,17)14-5-3-8(15)4-6-14/h1-2,7-8,15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJOBNAIBNBTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)C2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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